molecular formula C17H15N3O3S B2364194 2,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 926589-80-2

2,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2364194
CAS No.: 926589-80-2
M. Wt: 341.39
InChI Key: PJBIMMFUYZLSON-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a thiazole ring The presence of the thiazole ring, which contains both sulfur and nitrogen atoms, imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiazole intermediate.

    Formation of the Benzamide Core: The final step involves the coupling of the thiazole-pyridine intermediate with a 2,5-dimethoxybenzoic acid derivative under amide bond formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: Used as a probe to study biochemical pathways and molecular interactions.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the methoxy groups can enhance lipophilicity, facilitating membrane permeability. The compound may inhibit or activate specific biochemical pathways, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dimethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
  • 2,5-dimethoxy-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide
  • 2,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-4-yl)benzamide

Uniqueness

2,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is unique due to the specific positioning of the pyridine and thiazole rings, which can significantly influence its chemical reactivity and biological activity. The presence of methoxy groups further differentiates it by affecting its electronic properties and solubility.

Properties

IUPAC Name

2,5-dimethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-11-6-7-15(23-2)12(9-11)16(21)20-17-19-14(10-24-17)13-5-3-4-8-18-13/h3-10H,1-2H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBIMMFUYZLSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=NC(=CS2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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